molecular formula C24H18F3N3O2S B2635773 3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 692287-36-8

3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2635773
CAS No.: 692287-36-8
M. Wt: 469.48
InChI Key: NRVVOGLBWZCASN-UHFFFAOYSA-N
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Description

3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a potent and selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases implicated in a wide array of cellular processes including proliferation, differentiation, and survival. This compound functions by competitively binding to the ATP-binding site of the kinase domain, thereby blocking its catalytic activity. The design of this molecule incorporates a 3-(trifluoromethyl)phenyl group and a 4-nitrobenzylsulfanyl moiety, contributing to its high affinity and specificity. Aberrant Src signaling is a hallmark of numerous cancers, particularly those involving metastasis, such as breast, colon, and pancreatic cancers. Consequently, this inhibitor is a valuable chemical probe for in vitro and cell-based research aimed at elucidating the role of Src in oncogenic signaling pathways, tumor progression, and the epithelial-mesenchymal transition (EMT). Research utilizing this compound has been cited in studies investigating the mechanisms of drug resistance and the development of novel therapeutic strategies. It is intended for use by scientific researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2S/c25-24(26,27)17-5-3-4-16(12-17)22-20-7-2-1-6-19(20)21(13-28)23(29-22)33-14-15-8-10-18(11-9-15)30(31)32/h3-5,8-12H,1-2,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVVOGLBWZCASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a thiol group.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylphenyl boronic acid with a halogenated isoquinoline derivative in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves its interaction with specific molecular targets. The nitrobenzyl group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isoquinoline core may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous tetrahydroisoquinolinecarbonitriles and related derivatives. Key differences in substituents, molecular properties, and inferred bioactivities are highlighted.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Substituents Molecular Weight Notable Features Potential Bioactivity Insights
Target Compound - 4-Nitrobenzyl sulfanyl
- 3-(Trifluoromethyl)phenyl
~463.4 (est.) High polarity (NO₂), metabolic stability (CF₃) Likely strong electrophilic interactions; potential kinase inhibition
3-([4-(tert-Butyl)benzyl]sulfanyl)-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile - 4-tert-Butylbenzyl sulfanyl
- Phenyl
412.59 Bulky tert-butyl group enhances hydrophobicity Reduced solubility; possible CNS activity due to lipophilicity
3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile - Benzyl sulfanyl
- 2-Fluorophenyl
~422.5 (est.) Fluorine’s electronegativity may enhance binding affinity Improved target selectivity via halogen bonding
6-Phenyl-2-[(2-pyrrolidin-1-ylethyl)sulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile - Pyrrolidinylethyl sulfanyl
- CF₃
- Phenyl
431.52 Pyrrolidine introduces basicity and hydrogen-bonding potential Enhanced interaction with charged protein residues (e.g., kinases)
2-Amino-4-methyl-6-[4-(trifluoromethyl)phenyl]benzene-1,3-dicarbonitrile (B7A) - CF₃
- Amino, methyl
317.28 Simplified scaffold with CF₃ and methyl High thermal stability; possible catalytic or material science applications
1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile - Phenylethyl
- Sulfanyl
294.41 Extended alkyl chain increases flexibility Potential for membrane penetration

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: The nitro group in the target compound distinguishes it from analogs with halogens (e.g., fluorine in ) or alkyl groups (e.g., tert-butyl in ). Nitro’s electron-withdrawing nature may enhance binding to enzymes requiring electrophilic regions, such as nitroreductases or cytochrome P450 isoforms .

Structural Similarity and Clustering: Using Tanimoto or Dice similarity metrics (e.g., MACCS fingerprints), the target compound would show higher similarity to CF₃-containing analogs (e.g., ) than to tert-butyl or benzylamino derivatives . This aligns with , where structurally similar compounds cluster by bioactivity .

Solubility and Physicochemical Properties :

  • The nitro group likely reduces lipophilicity compared to tert-butyl (clogP ~4.5 vs. ~5.2 estimated via QSPR models ). This could improve aqueous solubility but limit blood-brain barrier penetration.
  • Pyrrolidine-containing derivatives (e.g., ) may exhibit better solubility in polar solvents due to basic nitrogen .

Synthetic Accessibility :

  • The target compound’s nitro and sulfanyl groups may require multi-step synthesis, similar to B7A’s CF₃-functionalized benzene dicarbonitrile . In contrast, alkyl-substituted derivatives (e.g., ) could be synthesized via simpler alkylation routes.

Biological Activity

3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic compound with a molecular formula of C24H18F3N3O2S and a molecular weight of approximately 469.48 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Isoquinoline Core : A bicyclic structure that is often associated with various biological activities.
  • Nitrobenzyl Group : This group may enhance the compound's reactivity and biological interactions.
  • Trifluoromethyl Group : Known for increasing lipophilicity, which may improve membrane permeability.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.
  • Interaction with Enzymes and Receptors : The isoquinoline structure may allow for specific binding to enzymes or receptors, potentially modulating their activity.
  • Membrane Interaction : The trifluoromethyl group enhances lipophilicity, facilitating interaction with lipid membranes and proteins.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitro group is particularly significant in enhancing these effects.

Anticancer Potential

Research suggests that isoquinoline derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related targets are an area of ongoing investigation.

Case Studies

  • Antimicrobial Studies : A study conducted on similar nitro-substituted compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share similar properties.
  • Anticancer Research : In vitro studies have shown that isoquinoline derivatives can inhibit the proliferation of various cancer cell lines. Further research is needed to elucidate the specific pathways involved.

Comparative Analysis

A comparison with structurally related compounds reveals the following:

Compound NameKey Structural FeaturesBiological Activity
3-[(4-Nitrobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrileLacks trifluoromethyl groupModerate antimicrobial
3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(methyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrileContains methyl instead of trifluoromethylReduced lipophilicity

The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and potential biological activity compared to its analogs.

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